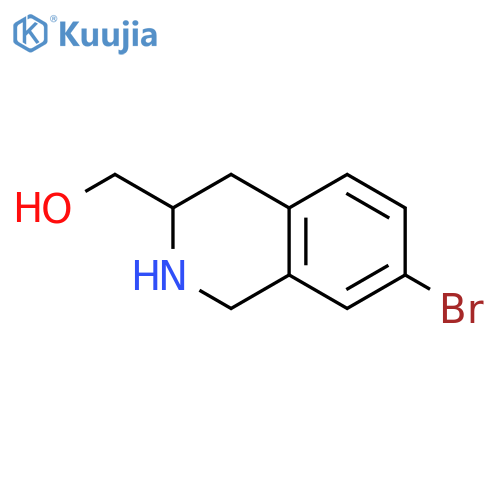Cas no 356780-61-5 ((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)

356780-61-5 structure
商品名:(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
CAS番号:356780-61-5
MF:C10H12BrNO
メガワット:242.11238193512
MDL:MFCD11974433
CID:2181858
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol
- (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
-
- MDL: MFCD11974433
- インチ: InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2
- InChIKey: SXNOASUKXWYZMT-UHFFFAOYSA-N
- ほほえんだ: OCC1NCC2=C(C=CC(Br)=C2)C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B815663-50mg |
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |
356780-61-5 | 50mg |
$ 115.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0327-50mg |
(7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol |
356780-61-5 | 97% | 50mg |
¥1731.3 | 2025-01-21 | |
| TRC | B815663-100mg |
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |
356780-61-5 | 100mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B815663-10mg |
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |
356780-61-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| Chemenu | CM143740-1g |
(7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol |
356780-61-5 | 95% | 1g |
$*** | 2023-05-30 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0327-5g |
(7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol |
356780-61-5 | 97% | 5g |
22897.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0327-1g |
(7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol |
356780-61-5 | 97% | 1g |
¥12066.64 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0327-5g |
(7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol |
356780-61-5 | 97% | 5g |
¥42670.43 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0327-500mg |
(7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol |
356780-61-5 | 97% | 500mg |
¥7344.91 | 2025-01-21 | |
| eNovation Chemicals LLC | D969111-100mg |
(7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol |
356780-61-5 | 95% | 100mg |
$340 | 2025-02-24 |
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
356780-61-5 ((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol) 関連製品
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:356780-61-5)(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

清らかである:99%
はかる:1g
価格 ($):1082.0